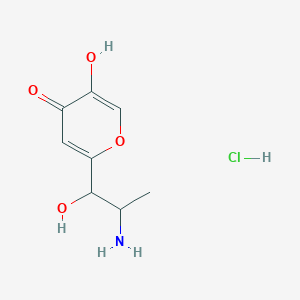![molecular formula C11H14N2 B14605500 Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl- CAS No. 60080-04-8](/img/structure/B14605500.png)
Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl- is a heterocyclic compound that features a fused ring system combining pyrrole and pyrimidine rings
Méthodes De Préparation
The synthesis of Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl- typically involves the condensation of 2-amino-3-cyanopyrroles with acetylacetone. The reaction conditions significantly affect the yield and purity of the product. For instance, conducting the reaction at 100-120°C in solvents like dioxane, pyridine, or acetic acid can yield the compound in varying efficiencies (20%, 50%, or 80%, respectively) . Higher yields (up to 94%) can be achieved by heating the aminopyrroles in excess acetylacetone at 140°C . Industrial production methods may involve optimizing these conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Mécanisme D'action
The mechanism by which Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl- exerts its effects involves interactions with various molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the molecular targets involved .
Comparaison Avec Des Composés Similaires
Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl- can be compared with other similar compounds, such as:
Pyrrolo[2,3-d]pyrimidine: Another fused ring system with different substitution patterns and properties.
Pyrrolo[1,2-a]pyrazine: A similar compound with a pyrazine ring instead of a pyrimidine ring, exhibiting different biological activities. The uniqueness of Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl- lies in its specific substitution pattern and the resulting electronic and steric properties, which can influence its reactivity and applications.
Propriétés
Numéro CAS |
60080-04-8 |
|---|---|
Formule moléculaire |
C11H14N2 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
2,4,6,7-tetramethylpyrrolo[1,2-a]pyrimidine |
InChI |
InChI=1S/C11H14N2/c1-7-5-11-12-8(2)6-9(3)13(11)10(7)4/h5-6H,1-4H3 |
Clé InChI |
RNOONYQPIXMDKM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=CC(=C(N12)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



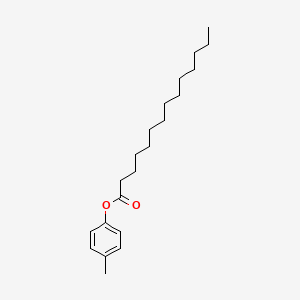

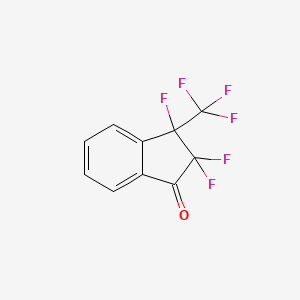

![6-Oxo-6-[(propan-2-yl)sulfanyl]hexanoic acid](/img/structure/B14605457.png)

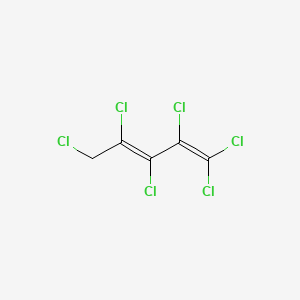

![Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane](/img/structure/B14605484.png)
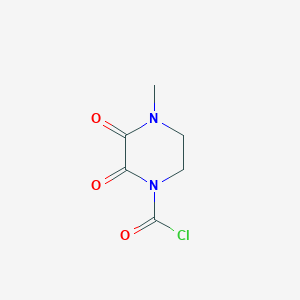
![{1-Methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrol-2-yl}acetonitrile](/img/structure/B14605492.png)
